molecular formula C13H13N5O2S B2421477 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 1798519-13-7

2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2421477
CAS No.: 1798519-13-7
M. Wt: 303.34
InChI Key: ZTZBZCSTPHXGLA-UHFFFAOYSA-N
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Description

The compound “2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule that contains a 1,2,3-triazole ring and a pyrrolidine ring, both of which are common structures in medicinal chemistry . The 1,2,3-triazole ring is a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The compound also contains a sulfonyl group (-SO2-) and a nitrile group (-CN), which are common functional groups in organic chemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring and the pyrrolidine ring in separate steps, followed by the introduction of the sulfonyl and nitrile groups. The 1,2,3-triazole ring can be formed via a copper-catalyzed click reaction of azides with alkynes . The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and pyrrolidine rings, as well as the sulfonyl and nitrile groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the 1,2,3-triazole and pyrrolidine rings, as well as the sulfonyl and nitrile groups. The 1,2,3-triazole ring is known to participate in various reactions, including nucleophilic substitutions and reductions . The pyrrolidine ring can undergo reactions at the nitrogen atom, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,3-triazole and pyrrolidine rings, as well as the sulfonyl and nitrile groups, would likely result in a compound with high polarity and potential for hydrogen bonding .

Scientific Research Applications

Coordination Chemistry and Complex Compounds

Compounds similar to 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile have been extensively studied for their variable chemistry and properties, particularly in the context of coordination chemistry. Such compounds exhibit a wide range of biological and electrochemical activity, with their complex compounds being of significant interest due to their spectroscopic properties, structures, and magnetic characteristics. The exploration of these compounds in coordination chemistry reviews reveals potential for further investigation into unknown analogues, suggesting a promising avenue for scientific research in discovering new materials with unique properties (Boča, Jameson, & Linert, 2011).

Chemosensors for Metal Ions Detection

The structural features of compounds containing heteroatoms like sulfur, nitrogen, and oxygen make them ideal candidates for use as chemosensors in detecting various metal ions. Research on organic compounds, including those with triazole and other heteroatom-rich functionalities, highlights their potential in creating sensitive, selective chemosensors for environmental, agricultural, and biological applications. This capability is particularly relevant for the detection of Zn(II) ions, showcasing the applicability of such compounds in developing new organic fluorescent and colorimetric chemosensors (Alharbi, 2022).

Optical Sensors and Biological Significance

Compounds containing triazole and other heteroatoms play a crucial role in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds. These characteristics make them suitable for use as sensing probes, with a range of applications in biological and medicinal fields. Pyrimidine-based optical sensors, for example, demonstrate the significance of heterocyclic compounds in scientific research for both sensing materials and biological applications (Jindal & Kaur, 2021).

Triazole Derivatives in Drug Development

The synthesis and biological evaluation of novel triazole derivatives have been a focus of patent reviews, highlighting the importance of this class of compounds in developing new drugs with diverse biological activities. Research on 1H-1,2,3-triazole derivatives reveals their potential in addressing a range of health issues, including anti-inflammatory, antimicrobial, and antiviral properties. This underscores the ongoing interest in triazole compounds as key structures for future drug development (Ferreira et al., 2013).

Enzymatic Remediation of Organic Pollutants

Enzymatic approaches using redox mediators have garnered interest for the remediation of organic pollutants, with certain enzymes capable of degrading toxic compounds in wastewater. The versatility of enzymes such as laccases and peroxidases, in combination with redox mediators, enhances the efficiency of degrading recalcitrant compounds, offering a promising method for environmental protection and the treatment of industrial effluents (Husain & Husain, 2007).

Mechanism of Action

Target of Action

Similar compounds with a 1,2,3-triazole ring system have been reported to interact with various biological targets . For instance, 1,2,3-triazole derivatives have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Mode of Action

It’s known that the 1,2,3-triazole ring is a structural fragment that can form hydrogen bonds, which is important for binding with biological targets . This suggests that the compound might interact with its targets through hydrogen bonding.

Biochemical Pathways

Compounds with a 1,2,3-triazole ring have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that the compound might affect multiple biochemical pathways related to these activities.

Pharmacokinetics

The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties . This suggests that the compound might have favorable ADME properties that impact its bioavailability.

Result of Action

Similar compounds with a 1,2,3-triazole ring have been reported to exhibit various biological activities . This suggests that the compound might have diverse molecular and cellular effects depending on its specific targets and mode of action.

Action Environment

The synthesis of similar compounds has been reported to be influenced by environmental conditions . This suggests that environmental factors might also influence the action, efficacy, and stability of this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. In general, compounds containing 1,2,3-triazole rings can cause eye and respiratory irritation .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Given the wide range of activities exhibited by 1,2,3-triazole-containing compounds, this compound could be a promising candidate for drug discovery .

Properties

IUPAC Name

2-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c14-9-11-3-1-2-4-13(11)21(19,20)17-7-5-12(10-17)18-8-6-15-16-18/h1-4,6,8,12H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZBZCSTPHXGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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